

An In-depth Technical Guide to 2-Amino-6-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-chloro-4-nitrophenol

Cat. No.: B3029376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **2-Amino-6-chloro-4-nitrophenol**. This compound, a substituted nitrophenol, is of significant interest in various industrial applications, most notably as a component in hair dye formulations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics and methodologies for its study. All quantitative data is presented in structured tables, and a representative synthesis pathway is visualized.

Molecular Structure and Identification

2-Amino-6-chloro-4-nitrophenol is an aromatic organic compound characterized by a phenol ring substituted with an amino group, a chlorine atom, and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

The molecular structure is as follows:

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	2-amino-6-chloro-4-nitrophenol[1]
CAS Number	6358-09-4[1][2]
Molecular Formula	C6H5CIN2O3[3]
Molecular Weight	188.57 g/mol [1][2]
InChI Key	TWLMSPNQBKSXOP-UHFFFAOYSA-N[2]
SMILES	Nc1cc(cc(Cl)c1O)--INVALID-LINK--=O
Synonyms	6-chloro-4-nitro-2-aminophenol, 3-Chloro-2-hydroxy-5-nitroaniline[1][3]

Physicochemical Properties

The physical and chemical properties of **2-Amino-6-chloro-4-nitrophenol** are summarized in the table below. These properties are crucial for its handling, formulation, and application.

Property	Value
Appearance	Yellow crystals or an orange-yellow, fine-grained powder[4]
Melting Point	158-162.5 °C
Boiling Point	358.7 ± 42.0 °C (Predicted)
Density	1.655 ± 0.06 g/cm³ (Predicted)
pKa	Approximately 8.2[2]
Solubility	Poorly soluble in water

Synthesis

The synthesis of **2-Amino-6-chloro-4-nitrophenol** can be achieved through several pathways. The two primary methods involve the nitration of a substituted phenol or the nucleophilic aromatic substitution of a di-substituted nitrobenzene.

A representative synthesis workflow is illustrated below:

[Click to download full resolution via product page](#)

A representative synthesis pathway for **2-Amino-6-chloro-4-nitrophenol**.

Experimental Protocol: Nitration of 2-Amino-6-chlorophenol (Illustrative)

While a specific, detailed protocol for the synthesis of **2-Amino-6-chloro-4-nitrophenol** is not readily available in the public domain, a general procedure based on the nitration of substituted phenols is as follows. This protocol is illustrative and requires optimization for safety and yield.

Materials:

- 2-Amino-6-chlorophenol
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

- In a flask submerged in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-amino-6-chlorophenol in a suitable solvent.
- Maintain the reaction temperature below 10°C with constant stirring.
- After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Neutralize the acidic solution with a sodium bicarbonate solution.
- Filter the crude product and wash with cold water.
- Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-Amino-6-chloro-4-nitrophenol**.

Table of Spectroscopic Data:

Spectroscopic Technique	Key Data Points	Source
¹ H NMR	Data available, specific shifts depend on solvent.	PubChem[1], SpectraBase[5]
¹³ C NMR	Data available, specific shifts depend on solvent.	PubChem[1], SpectraBase[5]
IR Spectroscopy	Characteristic peaks for -OH, -NH ₂ , -NO ₂ , and C-Cl bonds.	PubChem[1]
Mass Spectrometry	Molecular Ion Peak (M ⁺) expected at m/z 188.	Benchchem[2]

Applications

The primary application of **2-Amino-6-chloro-4-nitrophenol** is in the cosmetics industry as a component of hair dye formulations. It is used in both semi-permanent and permanent (oxidative) hair coloring products.^[4] In these formulations, it acts as a direct dye, imparting color to the hair. The final color depends on the other ingredients in the dye preparation and the initial hair color.

Safety and Toxicology

Toxicological studies have been conducted to assess the safety of **2-Amino-6-chloro-4-nitrophenol** for its use in cosmetic products. It has been found to be poorly absorbed through the skin.^[4] Subchronic oral studies have determined a no-observable-adverse-effect level (NOAEL).^[4] It is considered safe for use in hair dye formulations at concentrations up to 2.0%.
^[1]

Conclusion

2-Amino-6-chloro-4-nitrophenol is a well-characterized compound with a specific molecular structure that lends itself to applications in the dye industry. This guide has provided a detailed overview of its key properties, synthesis, and analytical data. The information presented here is intended to support further research and development involving this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-Chloro-4-Nitrophenol | C6H5CIN2O3 | CID 4679699 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-6-chloro-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029376#2-amino-6-chloro-4-nitrophenol-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com